Cas no 6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-)
6936-29-4 structure
Product Name:1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
CAS No:6936-29-4
MF:C22H44N4O2
MW:396.610365867615
CID:503373
PubChem ID:249477
Update Time:2025-04-19
1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
- 1-[4-[2-hydroxy-3-(3-methyl-1-piperidyl)propyl]piperazin-1-yl]-3-(3-me thyl-1-piperidyl)propan-2-ol
- 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
- 3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- 3,3'-Piperazine-1,4-diylbis[1-(3-methylpiperidin-1-yl)propan-2-ol]
- AC1L6OK0
- AC1Q77H4
- AR-1E8832
- CTK5C9494
- NCIOpen2_008446
- NSC67861
- NSC 67861
- 1-(3-methylpiperidin-1-yl)-3-[4-[3-(3-methylpiperidin-1-yl)-2-oxidanyl-propyl]piperazin-1-yl]propan-2-ol
- DTXSID50989119
- 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl] piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
- A840068
- 6936-29-4
- 1,1'-(Piperazine-1,4-diyl)bis[3-(3-methylpiperidin-1-yl)propan-2-ol]
- 1-[4-[2-hydroxy-3-(3-methyl-1-piperidinyl)propyl]-1-piperazinyl]-3-(3-methyl-1-piperidinyl)-2-propanol
- 1-[4-[2-HYDROXY-3-(3-METHYL-1-PIPERIDYL)PROPYL]PIPERAZIN-1-YL]-3-(3-METHYL-1-PIPERIDYL)PROPAN-2-OL
- NSC-67861
-
- Inchi: 1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3
- InChI Key: ALWBJNQJXWWQBC-UHFFFAOYSA-N
- SMILES: OC(CN1CCN(CC(CN2CCCC(C)C2)O)CC1)CN1CCCC(C)C1
Computed Properties
- Exact Mass: 396.34672
- Monoisotopic Mass: 396.346
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- Density: 1.044
- Boiling Point: 515°C at 760 mmHg
- Flash Point: 233.2°C
- Refractive Index: 1.518
- PSA: 53.42
- LogP: 0.54120
1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
SunaTech Inc.
Gold Member
CN Supplier
Reagent